Product packaging for Lithium tetracyanoplatinate(II) hydrate(Cat. No.:)

Lithium tetracyanoplatinate(II) hydrate

Cat. No.: B1644122
M. Wt: 331.1 g/mol
InChI Key: HHVBKTDUKGKBKP-UHFFFAOYSA-N
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Description

Contextualization within Platinum Cyanide Coordination Chemistry

Lithium tetracyanoplatinate(II) hydrate (B1144303) belongs to a family of salts known as platinocyanides or tetracyanoplatinates. wikipedia.orgatomistry.com These compounds are defined by the presence of the complex anion [Pt(CN)₄]²⁻, where a central platinum(II) ion is coordinated to four cyanide ligands in a square planar geometry. ncert.nic.in The coordination chemistry of cyanide is one of the oldest and most studied areas, dating back to the 18th-century discovery of Prussian blue. nih.gov

The cyanide ion (CN⁻) is a versatile ligand; it acts as a strong σ-donor and a capable π-acceptor. nih.govresearchgate.net This electronic flexibility allows it to form exceptionally stable complexes with transition metals, including those in various oxidation states. researchgate.netsemanticscholar.org The bond between platinum and the carbon atom of the cyanide ligand is very strong, making the platinum within the complex remarkably inert to standard chemical tests. atomistry.com

The general methods for synthesizing platinocyanides, which can be adapted for the lithium salt, include:

Double decomposition reaction between a soluble metal salt and a soluble platinocyanide, such as barium platinocyanide (Ba[Pt(CN)₄]). atomistry.com

Direct reaction of a platinum(II) salt solution with an alkali metal cyanide. atomistry.com

Electrochemical methods involving platinum electrodes in an aqueous solution of an alkali metal cyanide. atomistry.com

The broader family of tetracyanoplatinates is known for exhibiting interesting physical properties. For instance, partial oxidation of these complexes can lead to the formation of stacked structures with unusually high electrical conductivity along the stacking axis, as famously demonstrated by Krogmann's salt, a partially oxidized potassium tetracyanoplatinate. wikipedia.org

Significance of Hydrates in Advanced Materials Science and Fundamental Research

A hydrate is a compound that has incorporated a specific number of water molecules into its crystal lattice, referred to as water of crystallization. wikipedia.orgbritannica.com The presence of these water molecules is not trivial; they are an integral part of the crystal's structure and can profoundly influence its physical and chemical properties. wikipedia.org

In materials science, the study of hydrates is critical for several reasons:

Structural and Property Modification: The water of hydration can alter a material's color, solubility, and stability. wikipedia.orgbritannica.com A well-known example is cobalt(II) chloride, which changes from blue (anhydrous) to red (hexahydrate) upon hydration. wikipedia.org This phenomenon is fundamental to the development of moisture indicators. pcc.eu

Energy Storage: Certain hydrates, particularly gas clathrate hydrates, are investigated for their potential in energy applications. They form cage-like structures of water molecules that can trap guest molecules like methane, offering a potential medium for natural gas storage and transportation. nyu.edu Other types of hydrates are explored for thermal energy storage (cold storage) due to the significant latent heat absorbed or released during their formation and decomposition. mdpi.com

Pharmaceuticals: The hydration state of an active pharmaceutical ingredient can significantly impact its solubility, dissolution rate, and ultimately, its bioavailability. wikipedia.org

The process of hydration and dehydration is often reversible, driven by changes in temperature or ambient humidity. britannica.com Understanding these dynamics is crucial for controlling the properties of materials in various applications.

Overview of Contemporary Research Trajectories for Metal Cyanide Complexes

The field of metal cyanide chemistry continues to evolve, with modern research focusing on creating complex, functional materials from relatively simple cyanometallate building blocks. nih.gov The strong and highly directional nature of the metal-cyanide bond makes it an excellent tool for the rational design of extended structures. nih.gov

Contemporary research trajectories include:

Porous Coordination Polymers and Metal-Organic Frameworks (MOFs): Researchers use cyanometallates as nodes to construct 1D, 2D, and 3D frameworks. These materials can possess high porosity and large surface areas, making them candidates for gas storage, separation, and catalysis. nih.govresearchgate.net

Multifunctional Materials: There is a growing interest in designing cyanide-based materials that combine multiple properties, such as magnetism and electrical conductivity, or luminescence and porosity. These materials could find use in sensors, switches, and data storage devices.

Biomedical Applications: The stability of cyanide complexes is being leveraged in medicine. For example, recent computational studies have explored cyanide-bridged platinum-iron complexes as potential anti-cancer prodrugs, designed to release active cisplatin (B142131) units under specific biological conditions. nih.gov

Catalysis and Electrochemistry: The unique electronic properties of metal cyanide complexes make them attractive for catalysis and electrochemical applications. Potassium tetracyanoplatinate(II), a close relative of the lithium salt, is used in the synthesis of platinum-based catalysts and in the development of electrochemical sensors. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2Li2N4OPt B1644122 Lithium tetracyanoplatinate(II) hydrate

Properties

Molecular Formula

C4H2Li2N4OPt

Molecular Weight

331.1 g/mol

IUPAC Name

dilithium;platinum(2+);tetracyanide;hydrate

InChI

InChI=1S/4CN.2Li.H2O.Pt/c4*1-2;;;;/h;;;;;;1H2;/q4*-1;2*+1;;+2

InChI Key

HHVBKTDUKGKBKP-UHFFFAOYSA-N

SMILES

[Li+].[Li+].[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.[Pt+2]

Canonical SMILES

[Li+].[Li+].[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.[Pt+2]

Origin of Product

United States

Synthesis Methodologies for Lithium Tetracyanoplatinate Ii Hydrate and Analogous Systems

Solution-Based Precipitation and Crystallization Techniques

Solution-based synthesis is a primary method for producing tetracyanoplatinate salts. This approach relies on the principles of supersaturation and precipitation, where the solubility product of the desired salt is exceeded in a given solvent, leading to its formation as a solid. nih.govlibretexts.org For lithium tetracyanoplatinate(II) hydrate (B1144303), a common strategy involves a double displacement (metathesis) reaction in an aqueous solution.

A typical reaction might involve combining a soluble lithium salt, such as lithium chloride (LiCl) or lithium sulfate (B86663) (Li₂SO₄), with a soluble tetracyanoplatinate salt, like potassium tetracyanoplatinate(II) (K₂[Pt(CN)₄]).

Reaction Example: K₂[Pt(CN)₄] (aq) + 2 LiCl (aq) → Li₂[Pt(CN)₄] (s) + 2 KCl (aq)

The success of this method hinges on the lower solubility of lithium tetracyanoplatinate compared to the other salts in the solution. The process of crystallization from a supersaturated solution is the driving force. nih.gov However, lithium salts are known to readily form stable supersaturated solutions, which can make it challenging to initiate precipitation and obtain well-defined crystals. google.com

Control over the crystallization process is achieved by manipulating several factors:

Concentration: Higher concentrations of reactants increase supersaturation, which can lead to rapid precipitation and the formation of smaller, less-ordered crystals.

Temperature: Temperature affects the solubility of the salts. Cooling a saturated solution is a common technique to induce crystallization.

Solvent: While water is the most common solvent, the addition of organic solvents in which the target salt is less soluble can be used to force precipitation. google.com

Stirring: Agitation influences the crystal size distribution by promoting uniform supersaturation throughout the solution. mdpi.com

This technique is widely used in hydrometallurgy for producing various metal salts for applications like Li-ion batteries. mdpi.com

Hydrothermal and Solvothermal Synthetic Approaches for Controlled Morphology

Hydrothermal and solvothermal syntheses are powerful methods for producing crystalline materials with controlled size, shape, and morphology. These techniques involve chemical reactions in a closed system (an autoclave) at temperatures and pressures above the solvent's boiling point. researchgate.net When water is the solvent, the process is termed hydrothermal; when other solvents are used, it is called solvothermal.

For compounds like lithium tetracyanoplatinate(II) hydrate, these methods offer precise control over the final product's physical properties. The ability to tune the solvent's properties (density, viscosity, dielectric constant) by adjusting temperature and pressure allows for the synthesis of specific morphologies such as nanoparticles, nanoplates, or microstructures. researchgate.netpsu.edursc.org

Key parameters that influence the outcome of hydrothermal/solvothermal synthesis include:

Temperature and Pressure: Higher temperatures can lead to denser crystal structures and different morphologies. psu.edu

Solvent System: Using mixed solvents, such as water-polyethylene glycol, can strongly influence particle size and shape. rsc.org

Precursors: The choice and concentration of precursors (e.g., LiOH, FeSO₄·7H₂O, and H₃PO₄ for LiFePO₄) are critical. rsc.org

Additives: Surfactants or complexing agents can be used to direct crystal growth and promote the formation of specific structures, like hollow spheres. vistas.ac.inmdpi.com

While extensively documented for materials like metal oxides and LiFePO₄, psu.edursc.orgmdpi.comrsc.org the principles are directly applicable to the controlled synthesis of complex coordination compounds like this compound.

Solid-State Reaction Pathways for Compound Formation

Solid-state synthesis involves the reaction of solid precursors at elevated temperatures to form a new solid product. This method avoids the use of solvents and is a cornerstone of ceramic and advanced materials production. core.ac.uk The reaction proceeds through the diffusion of ions between the crystal lattices of the reactant powders.

A potential solid-state route for lithium tetracyanoplatinate(II) could involve heating an intimate mixture of a stable lithium salt (e.g., lithium carbonate, Li₂CO₃) and a platinum cyanide compound (e.g., platinum(II) cyanide, Pt(CN)₂).

Theoretical Reaction: Li₂CO₃ (s) + Pt(CN)₂ (s) → Li₂[Pt(CN)₄] (s) + CO₂ (g) (product may be anhydrous)

To facilitate the reaction, the solid precursors are typically ground together to maximize the contact area. nih.gov This method is advantageous for producing solvent-free materials and can be used to synthesize phases that are not stable in solution. However, it often requires high temperatures, which may not be suitable for hydrated compounds, as the water of crystallization would be driven off. Furthermore, reactions involving cyanide compounds at high temperatures require careful control of the atmosphere to prevent decomposition or hazardous side reactions. This method is well-established for synthesizing robust materials like lithium iron phosphate (B84403) (LiFePO₄) for battery applications. nih.govmdpi.com

Control over Hydration Stoichiometry during Synthetic Procedures

The number of water molecules incorporated into the crystal lattice of a hydrated salt is known as the hydration stoichiometry. For this compound, controlling this stoichiometry is crucial as it affects the compound's physical and chemical properties. The degree of hydration is highly dependent on the synthesis and drying conditions.

The small ionic radius of the lithium ion (Li⁺) means it is strongly hydrated in aqueous solutions. acs.org In the solid state, hydrated lithium ions are most commonly found in a tetrahedral coordination environment with four water molecules. acs.org However, different hydration states are possible.

Factors influencing the final hydration state include:

Crystallization Temperature: Lower temperatures during crystallization from an aqueous solution generally favor the formation of higher hydrates, as the bonds between the ion and water are more stable. nih.gov

Humidity: The relative humidity of the atmosphere during drying and storage can lead to the absorption or loss of water molecules.

Drying Method: The temperature and pressure used during the drying process are critical. Aggressive drying, such as heating under vacuum, can lead to the formation of an anhydrous or lower hydrate salt. youtube.com For example, heating lithium tetraborate (B1243019) hydrate can reduce the number of associated water molecules from five or six down to three. google.com

Solvent Composition: The activity of water in the crystallization medium can be altered by adding other solvents, which can influence the hydration number.

The following table summarizes the key parameters for controlling hydration:

ParameterEffect on HydrationRationale
Crystallization Temperature Lower temperature generally increases the number of water molecules.The exothermic nature of hydration means that lower temperatures favor the formation of ion-water bonds. nih.gov
Drying Temperature Higher temperature decreases the number of water molecules.Thermal energy overcomes the energy of the coordinate bonds, driving off the water of crystallization. youtube.com
Ambient Humidity High humidity can increase hydration; low humidity can decrease it.Hydrated salts can be hygroscopic or efflorescent, exchanging water with the atmosphere to reach equilibrium.
Rate of Solvent Evaporation Rapid evaporation can trap a non-equilibrium number of water molecules.Slow, controlled evaporation allows the system to reach its most thermodynamically stable hydration state.

Impact of Precursor Materials and Reaction Conditions on Product Purity and Structure

The purity, crystallinity, and morphology of the final this compound product are directly influenced by the quality of the precursors and the precise reaction conditions employed during synthesis.

Precursor Purity: The purity of the starting materials is paramount. Impurities in the lithium salt or the platinum source will likely be incorporated into the final product or lead to the formation of undesired side products. researchgate.net For instance, when recovering lithium carbonate from battery leachate, the presence of other metal ions like cobalt or nickel affects the purity and crystal morphology of the product. researchgate.net

Reaction Conditions: The conditions under which the synthesis is performed have a profound impact on the product's structure and purity.

pH: The pH of the solution can affect the stability of the cyanoplatinate complex and influence the co-precipitation of metal hydroxides.

Temperature: As discussed, temperature affects solubility, crystallization kinetics, and hydration state. For solvothermal methods, temperature is a key factor in controlling particle morphology. psu.edursc.org

Concentration & Reaction Rate: The concentration of reactants and the rate at which they are mixed determine the level of supersaturation. High supersaturation generally leads to rapid nucleation and the formation of small, potentially amorphous particles, while low supersaturation favors the growth of larger, more perfect crystals. researchgate.net

Stirring Rate: The agitation speed affects mass transfer within the solution, influencing crystal growth and helping to achieve a more uniform particle size distribution. mdpi.com

The following table summarizes the impact of various parameters on the final product characteristics, drawing analogies from well-studied systems like LiFePO₄ and Li₂CO₃.

ParameterImpact on PurityImpact on Structure/Morphology
Precursor Purity High impact; impurities can be incorporated into the final product. researchgate.netCan introduce defects into the crystal lattice.
Reaction Temperature Can affect the solubility of impurities, influencing co-precipitation. mdpi.comCritical for controlling crystal phase, size, and hydration state. mdpi.compsu.edu
pH Can prevent or cause precipitation of metal hydroxide (B78521) impurities. mdpi.comCan influence the stability of the complex ion and crystal habit.
Stirring Rate Can improve purity by ensuring homogeneous reaction conditions.Affects particle size and aggregation. mdpi.com
Precursor Choice Different anions in precursors can remain as impurities.Can significantly alter crystallinity and particle size. nih.gov

Structural Elucidation and Crystallographic Analysis of Lithium Tetracyanoplatinate Ii Hydrate

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. crystallography.netresearchgate.net This technique provides fundamental data on the crystal lattice, bond lengths, bond angles, and coordination environments. psds.ac.ukmit.edu For Lithium tetracyanoplatinate(II) hydrate (B1144303), the specific findings from such a study are not available.

Determination of Crystal System, Unit Cell Parameters, and Space Group Symmetry

The fundamental crystallographic parameters—crystal system, the dimensions of the unit cell (a, b, c, α, β, γ), and the space group—have not been documented for Li₂[Pt(CN)₄]·nH₂O in accessible literature. For comparison, related compounds like the mixed-cation salt KLi[Pt(CN)₄]·2H₂O were reported to be orthorhombic, but this cannot be assumed for the pure lithium salt.

Elucidation of Platinum Coordination Geometry and Pt-CN Bond Distances

The tetracyanoplatinate(II) anion, [Pt(CN)₄]²⁻, consistently adopts a square planar coordination geometry around the central platinum(II) ion. This is a hallmark of d⁸ metal complexes. In other tetracyanoplatinate salts, the Pt-C bond distances are typically around 2.0 Å. However, the exact Pt-C and C-N bond lengths and the planarity of the [Pt(CN)₄]²⁻ unit in the specific crystal lattice of the lithium hydrate salt have not been reported.

Analysis of Lithium Cation Coordination Environments within the Lattice

The coordination environment of the lithium cation (Li⁺) is highly flexible and can vary significantly depending on the surrounding anions and solvent molecules. Li⁺ can exhibit various coordination numbers, commonly ranging from four to six. innovations-report.comresearchgate.net In a hydrated salt like this, the lithium ions would be coordinated by a combination of the nitrogen atoms from the cyanide ligands and the oxygen atoms from water molecules. fiz-karlsruhe.de Without a crystal structure, the precise coordination number, geometry, and the specific Li-N and Li-O bond distances for this compound remain unknown.

Detailed Mapping of Water Molecule Positions and Hydrogen Bonding Networks

In a hydrated crystal, water molecules play a crucial role in stabilizing the structure through a network of hydrogen bonds. These bonds would form between the water molecules themselves and between water molecules and the nitrogen atoms of the cyanide ligands. The detailed geometry of this network, including O-H···N and O-H···O distances and angles, is a critical part of the crystal structure that can only be determined through diffraction studies, which are not available.

Investigation of Intermolecular Pt-Pt Interactions and Formation of One-Dimensional Chains

A characteristic feature of many tetracyanoplatinate salts is the stacking of the square planar [Pt(CN)₄]²⁻ anions, leading to the formation of one-dimensional chains with direct Pt-Pt interactions. innovations-report.com The distance between platinum atoms in these chains is a key parameter influencing the material's electronic and optical properties. In related compounds, these distances vary significantly, from as short as 2.88 Å in partially oxidized "Krogmann's salt" to over 3.3 Å in other hydrated tetracyanoplatinates. innovations-report.com The specific Pt-Pt distance in Li₂[Pt(CN)₄]·nH₂O, which would confirm the nature of its chain structure, has not been documented.

Powder X-ray Diffraction (PXRD) and Rietveld Refinement

Powder X-ray diffraction (PXRD) is a technique used to identify crystalline phases and can be used for quantitative analysis and the determination of crystal structure through Rietveld refinement. researchgate.net A published PXRD pattern for a phase-pure sample of Lithium tetracyanoplatinate(II) hydrate is not available. Consequently, no Rietveld refinement, which would provide structural parameters from powder data, has been reported for this compound in the accessible literature.

Structural Analysis from Polycrystalline Samples and Phase Identification

Powder X-ray Diffraction (PXRD) is the primary technique for the initial structural characterization and phase identification of a polycrystalline material. acs.org When a finely powdered sample of this compound is irradiated with monochromatic X-rays, the X-rays are scattered by the electron clouds of the atoms. Constructive interference occurs at specific angles (2θ), producing a unique diffraction pattern.

The resulting diffractogram, a plot of diffraction intensity versus scattering angle, serves as a fingerprint for the crystalline phase. By analyzing the peak positions and intensities, one can determine the crystal system, unit cell dimensions, and space group of the compound. Rietveld refinement is a powerful computational method applied to the powder diffraction data to refine the crystal structure model, including atomic positions and site occupancy factors. researchgate.net For a new material like this compound, this analysis would confirm if it adopts a known structure type or possesses a novel crystal lattice. The analysis would also identify any crystalline impurities present in the synthesized sample.

Interactive Data Table: Illustrative PXRD Data for a Crystalline Compound

This table illustrates the type of data obtained from PXRD analysis. Specific data for this compound is not publicly available.

ParameterValue
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
Volume (ų)Value
Z (Formula units/cell)Value

Variable-Temperature Powder X-ray Diffraction for Structural Evolution Studies

Variable-temperature powder X-ray diffraction (VT-PXRD) is a critical technique for studying the structural behavior of materials as a function of temperature. acs.org For a hydrated salt like this compound, this method is invaluable for investigating dehydration processes and identifying temperature-induced phase transitions. researchgate.net

In a VT-PXRD experiment, diffraction patterns are collected sequentially as the sample is heated or cooled in a controlled environment. escholarship.org Analysis of these patterns can reveal:

Dehydration Events: The loss of water molecules of crystallization often leads to distinct changes in the crystal structure, resulting in the appearance of new diffraction patterns corresponding to lower hydrates or the anhydrous phase. researchgate.net

Phase Transitions: The compound may undergo polymorphic phase transitions, where the chemical composition remains the same but the crystal structure changes. These transitions are identified by abrupt changes in the diffraction pattern at specific temperatures. nih.gov

Thermal Expansion: Gradual shifts in the diffraction peak positions indicate changes in the unit cell parameters, allowing for the calculation of the material's thermal expansion coefficients. nih.gov

Studies on potassium Tutton salts, for example, show how VT-PXRD can track the multi-step dehydration pathways, which are dependent on the specific metal cation involved. researchgate.net A similar study on this compound would elucidate its thermal stability and the nature of its structural transformations upon heating.

Neutron Diffraction for Hydrogenous Materials

While X-ray diffraction is a powerful tool, it is relatively insensitive to light elements, particularly hydrogen. mdpi.com This is because X-rays scatter from electrons, and hydrogen has only one. Neutron diffraction overcomes this limitation as neutrons interact with atomic nuclei, and the scattering cross-section for hydrogen (or its isotope, deuterium) is significant. mdpi.comnih.gov This makes neutron diffraction an essential technique for accurately determining the positions of hydrogen atoms in hydrogenous materials like hydrates. mdpi.com

For this compound, neutron diffraction would provide precise information on:

Water Molecule Geometry: The exact bond lengths (O-H) and angles (H-O-H) of the water molecules.

Hydrogen Bonding Network: The precise location of hydrogen atoms allows for an unambiguous description of the hydrogen bonds connecting the water molecules to the tetracyanoplatinate anions. nih.gov

Cation Coordination: It can help distinguish between atoms with close atomic numbers, which can be challenging with XRD, and precisely define the coordination environment of the lithium ions, especially their interaction with the water molecules. nih.gov

Studies on other crystalline hydrates have demonstrated that neutron diffraction provides the most accurate data on hydrogen bonding networks, which is crucial for understanding why hydrates form. mdpi.com

NMR Crystallography for Hydrate Structure Determination

NMR crystallography is a method that combines solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy with crystallographic data to refine and validate crystal structures. It is particularly sensitive to the local environment of specific nuclei. For this compound, multinuclear ssNMR experiments would be highly informative.

¹H ssNMR: This technique is extremely sensitive to the local environment of protons, making it ideal for studying hydrates. It can distinguish between crystallographically distinct water molecules and provide information on proton dynamics. chemrxiv.org

⁷Li ssNMR: As a quadrupolar nucleus, the ⁷Li NMR lineshape is sensitive to the local symmetry around the lithium ion. This can be used to probe the coordination environment of the Li⁺ cations and identify any structural disorder or dynamic processes involving them.

¹³C and ¹⁵N ssNMR: These nuclei could probe the cyanide ligands, providing information on the Pt-CN bonding and the symmetry of the [Pt(CN)₄]²⁻ anion within the crystal lattice.

¹⁹⁵Pt ssNMR: The chemical shift of ¹⁹⁵Pt is very sensitive to its coordination environment. researchgate.netnih.gov This can confirm the square-planar geometry of the platinum(II) center and detect subtle structural variations. acs.orgresearchgate.net

By comparing experimental NMR parameters with those calculated from a proposed crystal structure (e.g., from DFT), NMR crystallography can validate the structural model obtained from diffraction methods and reveal details about local disorder and dynamics that are averaged out in diffraction experiments. chemrxiv.org

Interactive Data Table: Illustrative Solid-State NMR Data

This table illustrates the type of data obtained from ssNMR analysis. Specific data for this compound is not publicly available.

NucleusChemical Shift (δ) / ppmQuadrupolar Coupling Constant (Cq) / MHz
¹H (H₂O)ValueN/A
⁷LiValueValue
¹³C (CN)ValueN/A
¹⁹⁵PtValueN/A

Advanced Diffraction Techniques (e.g., Synchrotron X-ray Diffraction) for High-Resolution Structural Information

Synchrotron X-ray sources produce extremely bright and highly collimated X-ray beams, offering significant advantages over conventional laboratory X-ray sources. researchgate.net The use of synchrotron X-ray diffraction allows for the collection of very high-resolution data, which is crucial for solving complex structures or studying subtle structural details. mdpi.com

For this compound, synchrotron XRD would be beneficial for:

Structure Solution from Powder: The high resolution can help resolve overlapping peaks in a complex powder pattern, enabling the crystal structure to be solved directly from polycrystalline data, which is valuable if suitable single crystals cannot be grown. mdpi.com

Weak Diffraction Effects: It can detect very weak diffraction features that might be missed with laboratory instruments, such as those arising from superlattice ordering or subtle structural distortions.

Time-Resolved Studies: The high intensity of the beam allows for extremely fast data collection, making it possible to study the kinetics of phase transitions or dehydration processes in real-time with high precision. researchgate.net

The application of synchrotron radiation has been pivotal in understanding the structural evolution of materials under non-ambient conditions, such as those in lithium-ion batteries during operation. cambridge.orgfrontiersin.org This high-resolution capability would be invaluable in obtaining a definitive and highly detailed crystal structure of this compound.

Electronic Structure and Theoretical Modeling of Lithium Tetracyanoplatinate Ii Hydrate

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has become a principal tool for investigating the electronic and geometric structures of transition metal complexes. cornell.edu Its balance of computational cost and accuracy makes it suitable for systems like lithium tetracyanoplatinate(II) hydrate (B1144303).

The accuracy of DFT calculations is fundamentally dependent on the choice of the exchange-correlation (XC) functional. For platinum complexes, a wide array of functionals have been evaluated.

Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA): Early functionals like LDA, which assumes a uniform electron gas, and GGAs, which account for the gradient of the electron density, are foundational. GGAs such as PW91 and PBE are often used, but newer GGAs like AM05 and PBEsol have been specifically designed to better handle surfaces and solids. aps.org However, for molecular properties, they may be less accurate than hybrid functionals.

Hybrid Functionals: These functionals incorporate a portion of the exact Hartree-Fock (HF) exchange, which can significantly improve the accuracy for many systems. Studies on various platinum-containing complexes have shown that hybrid functionals often yield the best performance. researchgate.net The PBE0 functional, which combines PBE exchange and correlation with 25% exact HF exchange, has been demonstrated to be robust for thermochemical studies on transition metal compounds. researchgate.net Other commonly used hybrid functionals include the popular B3LYP and the BHLYP. nih.govrsc.org Research has indicated that functionals with more than 40% HF exchange may perform poorly for predicting certain properties of 3d transition metal complexes, a consideration that can be relevant when selecting functionals for heavier elements like platinum. researchgate.net

DFT+U: For systems with strongly correlated electrons, standard DFT functionals may fail. The DFT+U method adds an on-site Coulomb interaction term (U) to correct for this, though it is more commonly applied to materials with localized f- or d-electrons in different oxidation states than typically seen for square-planar Pt(II).

A typical computational protocol for a platinum complex involves geometry optimization followed by the calculation of electronic properties. Basis sets are another crucial choice; for platinum, relativistic effective core potentials (ECPs) like LANL08 or all-electron basis sets such as the def2-TZVP are frequently employed. cornell.eduscirp.org Dispersion corrections, such as Grimme's D3, are also important to accurately model non-covalent interactions, including those involving the water molecules of hydration and intermolecular packing. nih.gov

Functional ClassExamplesKey Characteristics
GGAPBE, PW91, AM05, PBEsolConsiders the gradient of the electron density. PBEsol and AM05 are optimized for solids. aps.org
Hybrid GGAB3LYP, PBE0Includes a percentage of exact Hartree-Fock exchange, often improving accuracy for molecular properties. researchgate.netnih.gov
Hybrid Meta-GGAM06-2X, TPSS25B95Incorporates the kinetic energy density and HF exchange. Can offer broad applicability. researchgate.netresearchgate.net

For the solid-state form of lithium tetracyanoplatinate(II) hydrate, the electronic band structure and Density of States (DOS) are key to understanding its electronic properties. The [Pt(CN)₄]²⁻ anion is a square-planar d⁸ complex.

The DOS near the Fermi level is expected to be dominated by the d-orbitals of the platinum atom. researchgate.net Calculations on related Pt(II) cyanide complexes have shown that the excited states primarily involve orbitals localized on the platinum center. whiterose.ac.uksemanticscholar.org The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical components of the frontier orbitals. In the square-planar [Pt(CN)₄]²⁻ unit, the HOMO is typically of dz² character, while the LUMO is a σ* orbital, primarily of dx²-y² character. The band gap is influenced by the intermolecular interactions in the solid state, including Pt-Pt distances and the arrangement of the lithium ions and water molecules.

Energy RegionPrimary Orbital ContributionBonding Character
Valence Band (Upper)Pt (5d), CN (π)Filled metal d-orbitals and ligand π-orbitals.
Valence Band (Lower)CN (σ)Ligand σ-bonding orbitals.
Conduction Band (Lower)Pt (5dx²-y²), CN (π*)Antibonding metal-ligand orbitals.

The bonding in Li₂[Pt(CN)₄]·nH₂O is multifaceted. Within the [Pt(CN)₄]²⁻ anion, there are strong covalent bonds between platinum and the cyanide ligands. These arise from the σ-donation from the carbon lone pair of the CN⁻ ligand to the empty dsp² hybrid orbitals of the Pt(II) center.

Furthermore, π-backbonding occurs from the filled dxz, dyz, and dxy orbitals of the platinum into the empty π* antibonding orbitals of the cyanide ligands. According to ligand field analyses of square-planar cyanide complexes, cyanide acts as a weak π-acceptor. rsc.org This back-donation is crucial in stabilizing the complex and influencing the energy levels of the d-orbitals.

For heavy elements like platinum (Z=78), relativistic effects are substantial and must be included in theoretical calculations to achieve quantitative accuracy. rsc.orgrsc.org These effects primarily manifest as:

Scalar Relativistic Effects: These include the mass-velocity correction (relativistic increase in electron mass) and the Darwin term (a correction to the electron-nucleus potential). They cause a contraction and stabilization of s and p orbitals and a destabilization and expansion of d and f orbitals.

Spin-Orbit Coupling (SOC): This is the interaction between the electron's spin and its orbital angular momentum. For platinum, SOC is very strong and can significantly mix electronic states, influence absorption spectra, and is crucial for understanding photophysical processes. rsc.org

Computational approaches to include these effects vary in rigor and cost. Effective Core Potentials (ECPs) are widely used, where the core electrons are replaced by a potential that includes average relativistic effects. scirp.orgrsc.org More accurate, all-electron methods include the Zeroth-Order Regular Approximation (ZORA) and fully relativistic four-component Dirac-Coulomb-Breit calculations, which explicitly treat spin-orbit coupling. nih.govrsc.org Studies have shown that for some properties, scalar relativistic calculations can be sufficient, but for others, particularly those involving excited states, explicit inclusion of spin-orbit coupling is critical. rsc.org

Ab Initio and Post-Hartree-Fock Computational Approaches

While DFT is a powerful tool, it relies on an approximate exchange-correlation functional. Ab initio methods, which are based on first principles without empirical parameters, can offer a more systematic way to improve accuracy. Post-Hartree-Fock methods are a class of ab initio techniques developed to improve upon the Hartree-Fock method by more accurately accounting for electron correlation. wikipedia.orgnumberanalytics.com

Key post-Hartree-Fock methods include:

Møller-Plesset Perturbation Theory (MPn): This method adds electron correlation as a perturbation to the HF solution, with MP2 being the most common level. uba.ar

Configuration Interaction (CI): This method constructs the wavefunction as a linear combination of Slater determinants, including excited configurations. Full CI is exact for a given basis set but computationally prohibitive.

Coupled Cluster (CC) Theory: This method provides a size-consistent and highly accurate treatment of electron correlation. CCSD(T), which includes single, double, and a perturbative treatment of triple excitations, is often called the "gold standard" in quantum chemistry for its accuracy. whiterose.ac.uk

These methods are computationally much more demanding than DFT, and their use is often limited to smaller molecular systems or high-accuracy benchmarks. uba.ar For a complex like this compound, they would typically be applied to a model of the [Pt(CN)₄]²⁻ anion to provide reference data for calibrating more efficient methods like DFT.

Green's Function Methods (e.g., GW Approximation) for Excited State Properties

To accurately predict excited-state properties, such as the electronic band gap and optical absorption spectra, methods beyond standard ground-state DFT are often required. Time-dependent DFT (TD-DFT) is a common choice, but it can struggle with certain types of excitations. kit.edu

Many-body perturbation theory based on Green's function methods offers a more rigorous framework. osti.gov The GW approximation is a prominent method used to calculate quasiparticle energies (i.e., electron addition/removal energies), providing a more accurate prediction of the fundamental band gap than the Kohn-Sham orbitals from DFT. researchgate.net

For neutral excitations (e.g., those probed by optical spectroscopy), the electron-hole interaction must be included. This is accomplished by solving the Bethe-Salpeter Equation (BSE) on top of the GW quasiparticle energies. aip.orgutwente.nl The GW-BSE approach is a powerful tool for calculating optical spectra and understanding the nature of excitons in materials. kit.edu While computationally intensive, these methods provide a robust theoretical framework for describing the excited-state properties of complex materials like this compound. osti.gov

Molecular Dynamics Simulations for Atomistic-Level Structural Dynamics

Molecular dynamics (MD) simulations provide a powerful computational microscope to investigate the time-dependent behavior of materials at the atomic level. For crystalline hydrates like this compound, MD simulations can elucidate the intricate dance of ions and water molecules within the crystal lattice, revealing details of structural dynamics that are often inaccessible to experimental techniques alone.

While specific MD studies on this compound are not extensively documented in the literature, the methodology can be understood from simulations of analogous systems, such as other crystalline hydrates and aqueous solutions of constituent ions. These simulations typically employ a force field, a set of empirical potential energy functions, to describe the interactions between atoms. The accuracy of the simulation is highly dependent on the quality of these force fields. For metallic systems and their salts, these force fields are carefully parameterized to reproduce known experimental properties.

The general approach for simulating a crystalline hydrate involves constructing a simulation box that is a supercell of the crystallographic unit cell. This supercell, containing numerous formula units of the compound, is then subjected to a chosen thermodynamic ensemble (e.g., NVT for constant number of particles, volume, and temperature, or NPT for constant pressure) to simulate its behavior under specific conditions. By numerically integrating Newton's equations of motion, the trajectory of each atom is tracked over time, typically on the order of nanoseconds.

Analysis of these trajectories yields a wealth of information about the structural dynamics. For instance, the mobility of different species within the lattice can be quantified by calculating their diffusion coefficients from the mean square displacement over time. In many crystalline hydrates, the water molecules exhibit significantly higher mobility compared to the ions that form the crystal framework. For example, MD simulations of β-cyclodextrin hydrates have shown that water molecules diffuse through channels in the crystal structure, with a diffusion constant about 1/30th of that in bulk water. researchgate.net Similarly, in disordered silicate (B1173343) nanopores, the mobility of water is significantly reduced due to strong interactions with the pore surfaces. nih.gov

Furthermore, MD simulations can capture the vibrational and librational motions of the water molecules, as well as the rattling of the cations within their coordination cages. These dynamic features are crucial for understanding the stability of the hydrate and the mechanisms of dehydration. For instance, simulations can track the process of water molecules leaving the crystal lattice, which can occur through specific pathways and may lead to either an amorphous state or a new crystalline anhydrous phase, depending on the rate of water removal. researchgate.net

The table below presents typical diffusion coefficients for water in various confined environments as determined by molecular dynamics simulations, which can provide an analogous understanding of the expected water dynamics in this compound.

SystemWater Diffusion Coefficient (m²/s)Reference System for Comparison
Bulk Water (Simulated)~2.3 x 10⁻⁹Standard for unconfined water
β-cyclodextrin hydrate~7.7 x 10⁻¹¹Crystalline organic hydrate researchgate.net
Smectite Clay (1W state)~1.0 x 10⁻¹⁰Confined in inorganic layers acs.org
Disordered Silicate Nanopores~1.0 x 10⁻¹³Highly confined in amorphous material nih.gov

This table is interactive. Click on the headers to sort the data.

Computational Studies of Ion-Water and Ligand-Water Interactions within the Hydrate Lattice

Lithium Ion-Water Interactions:

The interaction of the lithium ion (Li⁺) with water molecules is a classic example of strong ion-dipole forces. Numerous computational studies have investigated the hydration structure of Li⁺ in aqueous solutions and crystalline environments. Ab initio molecular dynamics simulations have shown that the Li⁺ ion has a well-defined first hydration shell, typically consisting of four water molecules arranged in a tetrahedral geometry. aalto.fi The strength of this interaction is significant, leading to a considerable polarization of the water molecules in the first hydration shell. ntnu.no

Symmetry-adapted perturbation theory (SAPT) studies, which decompose the total interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion, have demonstrated that the interaction in Li⁺-water clusters is dominated by electrostatic and induction energies. tandfonline.com The table below summarizes the successive binding energies for Li⁺ with an increasing number of water molecules, illustrating the stability of the hydrated lithium ion.

ClusterSuccessive Binding Energy (kcal/mol)
Li⁺(H₂O)-34.0
Li⁺(H₂O)₂-29.8
Li⁺(H₂O)₃-24.5
Li⁺(H₂O)₄-20.9

Data derived from theoretical calculations on gas-phase clusters and provides insight into the intrinsic stability of Li⁺-water interactions.

In the context of the this compound lattice, these strong Li⁺-water interactions are expected to play a crucial role in stabilizing the crystal structure. The water molecules coordinated to the lithium ions will have specific orientations and their vibrational modes will be shifted compared to bulk water.

Tetracyanoplatinate(II) Anion-Water Interactions:

The interaction between the tetracyanoplatinate(II) anion, [Pt(CN)₄]²⁻, and water molecules is more complex. It involves potential hydrogen bonding between the nitrogen atoms of the cyanide ligands and the hydrogen atoms of water. The square planar geometry of the [Pt(CN)₄]²⁻ anion presents distinct regions for interaction. Water molecules can approach the complex in the plane of the ligands or from the axial positions above and below the platinum center.

Ligand-Water Interactions within the Lattice:

The cyanide ligands themselves are key players in the network of interactions. The nitrogen end of the cyanide is a hydrogen bond acceptor. In the hydrate lattice, water molecules can bridge between the [Pt(CN)₄]²⁻ anions or between a [Pt(CN)₄]²⁻ anion and a Li⁺ cation. These hydrogen bonds contribute significantly to the cohesive energy of the crystal.

Computational studies on the hydration of the cyanide ion (CN⁻) in water have shown that the evaluation of hydration free energies is a sensitive test for the accuracy of the force fields used in simulations. tudelft.nl These studies highlight the importance of accurately modeling both the electrostatic and van der Waals interactions to capture the correct hydration behavior.

Spectroscopic Characterization of Lithium Tetracyanoplatinate Ii Hydrate

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule or crystal lattice. By analyzing the absorption or scattering of radiation, detailed information about bond strengths, molecular structure, and intermolecular interactions can be obtained.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a compound by measuring the absorption of infrared radiation corresponding to specific vibrational modes. In Lithium tetracyanoplatinate(II) hydrate (B1144303), the most prominent features arise from the cyanide (C≡N) ligands and the water (H₂O) molecules of hydration.

The cyanide ligand gives rise to a characteristic C≡N stretching vibration (ν(C≡N)). This mode typically appears as a strong, sharp absorption band in the region of 2000-2200 cm⁻¹. The exact frequency is sensitive to the coordination environment, and its analysis provides insight into the metal-ligand bond.

The water molecules introduce several distinct vibrational modes: symmetric and asymmetric O–H stretching (ν₁ and ν₃, respectively) and H–O–H bending (ν₂). In hydrated crystals, these water molecules form hydrogen bonds with the anionic [Pt(CN)₄]²⁻ complex. This interaction significantly influences the water's vibrational frequencies.

O–H Stretching Modes: The formation of hydrogen bonds typically weakens the O-H bonds, causing the stretching frequencies to shift to lower wavenumbers (a "red-shift") compared to free water. rsc.org These absorption bands are often broadened due to the variety of hydrogen-bonding environments and dynamic interactions within the lattice.

H–O–H Bending Mode: Conversely, the H–O–H bending mode is often shifted to a higher wavenumber (a "blue-shift") upon hydrogen bonding. rsc.org

Librational Modes: At lower frequencies (typically below 1000 cm⁻¹), librational modes (rocking, wagging, and twisting) of the coordinated water molecules can be observed.

The study of such electrolytes via linear IR spectroscopy provides a clear window into how spectra change under different conditions. lsu.edu The interaction between lithium ions and anions is highly dependent on the surrounding environment. lsu.edu

Table 1: Expected Infrared Absorption Modes for Lithium Tetracyanoplatinate(II) Hydrate

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Notes
Asymmetric & Symmetric O-H StretchH₂O~3200 - 3600Broad bands, red-shifted due to hydrogen bonding. rsc.org
C≡N Stretch-C≡N~2100 - 2200Strong, sharp absorption characteristic of the cyanoplatinate complex.
H-O-H BendH₂O~1600 - 1650Blue-shifted due to hydrogen bonding. rsc.org
Water LibrationsH₂O< 1000Rocking, wagging, and twisting motions.

Raman spectroscopy is a complementary technique to IR spectroscopy that involves the inelastic scattering of monochromatic light. It is particularly sensitive to symmetric vibrations and vibrations of non-polar bonds, making it ideal for studying the square planar [Pt(CN)₄]²⁻ anion and the crystal lattice itself.

Key features in the Raman spectrum of this compound would include:

[Pt(CN)₄]²⁻ Internal Modes: The symmetric vibrations of the tetracyanoplatinate ion, such as the symmetric Pt-C stretching mode and the symmetric C≡N stretching mode, are expected to be strong in the Raman spectrum.

Lattice Phonons: In the low-frequency region (typically below 200 cm⁻¹), Raman spectroscopy reveals lattice phonons. researchgate.net These are collective, low-energy vibrations of the Li⁺ cations, [Pt(CN)₄]²⁻ anions, and water molecules within the crystal lattice. researchgate.net The positions and number of these phonon modes are highly sensitive to the crystal symmetry and the nature of the intermolecular forces, providing a distinct "fingerprint" of the specific crystalline structure. researchgate.netresearchgate.net

Micro-Raman spectroscopy is a valuable tool for analyzing local structure and can be used to identify different cation environments by observing distinct low-energy modes. researchgate.net

Table 2: Vibrational Modes Probed by Raman Spectroscopy

Vibrational ModeDescriptionSignificance
Symmetric C≡N StretchIn-phase stretching of all four cyanide ligands.Confirms the presence and symmetry of the [Pt(CN)₄]²⁻ complex.
Symmetric Pt-C StretchIn-phase stretching of the four Pt-C bonds.Provides information on the strength of the metal-ligand bond.
Lattice PhononsCollective vibrations of ions (Li⁺, [Pt(CN)₄]²⁻) and H₂O molecules in the crystal lattice.Highly sensitive to crystal structure, polymorphism, and intermolecular forces. researchgate.netresearchgate.net

Inelastic Neutron Scattering (INS) is a powerful technique for studying vibrational and magnetic excitations in materials. Due to the exceptionally large neutron scattering cross-section of the proton (hydrogen nucleus), INS is uniquely sensitive to the dynamics of hydrogen-containing species. researchgate.netornl.gov This makes it an ideal method for investigating the behavior of the water molecules in this compound. nist.gov

While IR and Raman spectroscopy can detect some water modes, INS provides a more complete picture of hydrogen dynamics, including:

Librational Modes: The rotational oscillations (librations) of the water molecules within the potential energy wells of the crystal lattice are clearly observed in INS spectra. nih.gov The energies of these modes provide direct insight into the strength and nature of the hydrogen bonding.

Translational Modes: The translational motions of the water molecules and lithium ions within the crystal lattice can also be probed. aps.org

Internal Vibrations: The fundamental bending and stretching modes of water are also visible.

The combination of IR, Raman, and INS provides a comprehensive understanding of the vibrational dynamics of the compound. nih.gov INS is particularly advantageous because its sensitivity is not dependent on a change in dipole moment or polarizability, allowing for the observation of all hydrogen-related motions. researchgate.netornl.gov

The precise frequencies and intensities of vibrational bands provide a wealth of information about the chemical environment.

Frequency Shifts: As noted, the coordination environment and intermolecular forces cause significant shifts in vibrational frequencies. The interaction of water with the [Pt(CN)₄]²⁻ anion via hydrogen bonding leads to a red-shift of the O-H stretching modes and a blue-shift of the H-O-H bending mode. rsc.org The magnitude of these shifts correlates with the strength of the hydrogen bonds. Similarly, the C≡N stretching frequency is influenced by the coordination to platinum and the electrostatic interactions with surrounding Li⁺ ions and water molecules. Isotopic substitution, such as replacing ⁷Li with ⁶Li or H₂O with D₂O, can induce predictable frequency shifts that are invaluable for confirming band assignments. nih.govaps.org

Band Intensities: The formation of a complex can significantly increase the infrared intensities of the constituent molecules' vibrational modes. rsc.org For instance, the O-H stretching bands of water in a hydrated salt are typically much more intense than in water vapor, a consequence of the charge redistribution that occurs upon hydrogen bonding.

Anharmonic Effects: Real molecular vibrations are anharmonic, meaning the vibrational energy levels are not perfectly equally spaced. This anharmonicity can lead to the appearance of overtones (transitions to higher vibrational levels) and combination bands (simultaneous excitation of two or more vibrations) in the spectra, albeit with much lower intensity than the fundamental transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that probes the local magnetic fields around atomic nuclei. It provides detailed information about the structure, dynamics, and chemical environment of specific atoms within a compound. For this compound, solid-state NMR of both lithium and platinum nuclei is particularly insightful.

In the solid state, the interactions experienced by nuclei are not averaged out by tumbling as they are in solution, providing rich structural information.

⁷Li Solid-State NMR: Lithium has two naturally occurring NMR-active isotopes, ⁶Li and ⁷Li, with ⁷Li being the more commonly studied due to its higher natural abundance and sensitivity. mdpi.com The ⁷Li nucleus has a nuclear spin I = 3/2, which means it possesses a nuclear quadrupole moment. electrochem.org This quadrupole moment interacts with the local electric field gradient (EFG) at the nucleus. In a perfectly symmetric environment (like a cubic lattice site), the EFG is zero. However, in the likely lower-symmetry environment of this compound, the Li⁺ ion will experience a non-zero EFG from the surrounding water molecules and cyanide ligands. This interaction provides a sensitive probe of the local coordination and symmetry around the lithium ion. electrochem.orgmdpi.com

¹⁹⁵Pt Solid-State NMR: The ¹⁹⁵Pt isotope has a nuclear spin I = 1/2 and a significant natural abundance of approximately 33.8%. huji.ac.il It is an excellent nucleus for NMR studies due to its exceptionally wide chemical shift range, which spans over 13,000 ppm. wikipedia.org This vast range makes the ¹⁹⁵Pt chemical shift extremely sensitive to the platinum atom's oxidation state, coordination number, and the nature of the bonded ligands. wikipedia.orgnih.gov For this compound, the ¹⁹⁵Pt NMR spectrum would:

Confirm the +2 oxidation state of platinum.

Provide a chemical shift value characteristic of a square planar Pt(II) center coordinated to four carbon atoms of the cyanide ligands.

Reveal information about the local symmetry and any structural disorder through the analysis of the chemical shift anisotropy (CSA). The CSA is highly sensitive to the electronic structure around the platinum nucleus. iastate.edu

Solid-state NMR techniques can thus provide a detailed picture of the local environments of both the cation (Li⁺) and the central metal atom of the anion ([Pt(CN)₄]²⁻), offering crucial data for a complete structural characterization. rsc.org

Table 3: NMR Properties and Information for Relevant Nuclei

NucleusSpin (I)Natural Abundance (%)Key Information Obtainable in the Solid State
⁷Li3/292.5Local coordination environment and symmetry via quadrupolar interactions. electrochem.orgmdpi.com
¹⁹⁵Pt1/233.8Oxidation state, coordination geometry, and electronic structure via a very large chemical shift range. huji.ac.ilwikipedia.org

Probing Dynamics and Mobility of Hydration Water Moleculesresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for investigating the dynamics of water molecules in hydrated crystalline solids. nih.gov While specific NMR studies on this compound are not extensively documented in the surveyed literature, the methodology can be understood from studies on other hydrated materials containing mobile ions and water, such as zeolites and polymer membranes. core.ac.ukmdpi.com

The mobility of water molecules and lithium ions can be quantified using various NMR techniques. Pulsed Field Gradient (PFG) NMR, for instance, directly measures the self-diffusion coefficients of species containing NMR-active nuclei like ¹H (for water) and ⁷Li (for lithium ions). mdpi.commdpi.com By tracking the displacement of these nuclei over a known time, their translational motion through the crystal lattice can be determined. mdpi.com

Furthermore, NMR relaxation time measurements provide insights into molecular motion on a more local scale.

Spin-lattice relaxation (T₁) : This parameter is sensitive to fast molecular motions (in the nanosecond to picosecond range) and can help characterize the tumbling and rotational dynamics of water molecules within the crystal lattice.

Spin-spin relaxation (T₂) : This parameter is sensitive to slower motions and chemical exchange processes. In hydrated solids, T₂ can reveal information about the exchange rates between water molecules at different sites, for example, between those coordinated directly to Li⁺ ions and those in the bulk crystal lattice. nih.gov

In analogous systems like hydrated Li-LSX zeolite, ¹H and ⁶Li NMR have been used to identify different populations of water molecules and lithium ions, such as those within sodalite cages versus supercages, and to measure their mean residence times, which were found to be on the order of milliseconds. core.ac.uk Such studies establish a clear precedent for how NMR can be applied to elucidate the complex dynamic behavior of hydration water in this compound.

X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES)

X-ray Absorption Spectroscopy (XAS) is a highly effective element-specific technique for probing the electronic structure and local coordination environment of a target atom. mdpi.com It is divided into two main regions: X-ray Absorption Near Edge Structure (XANES), which provides information on oxidation state and coordination geometry, and Extended X-ray Absorption Fine Structure (EXAFS), which yields data on bond distances and coordination numbers. libretexts.orgnih.gov

The XANES region of the XAS spectrum is particularly sensitive to the oxidation state and electronic configuration of the absorbing atom. libretexts.org For platinum compounds, the Pt L₃-edge XANES is commonly used. The primary feature of this spectrum is an intense peak known as the "white line," which arises from the electronic transition of a core 2p₃/₂ electron to an unoccupied 5d orbital. illinois.eduresearchgate.net

In this compound, the platinum center has a formal oxidation state of +2, corresponding to a d⁸ electron configuration. In the square-planar geometry of the [Pt(CN)₄]²⁻ anion, the d-orbitals are split, leaving the d(x²-y²) orbital unoccupied. The transition from the Pt 2p level to this empty 5d(x²-y²) orbital gives rise to a sharp and intense white line, which is a characteristic signature of square-planar Pt(II) complexes. youtube.com

The energy position of the absorption edge provides direct evidence of the oxidation state. Higher oxidation states lead to a greater effective nuclear charge on the platinum atom, which increases the binding energy of the core electrons and shifts the absorption edge to higher energies. By comparing the edge energy of the sample to that of platinum standards of known oxidation states (e.g., Pt(0) foil, K₂PtCl₄ for Pt(II), and K₂PtCl₆ for Pt(IV)), the +2 oxidation state in Lithium tetracyanoplatinate(II) can be unequivocally confirmed. mdpi.combohrium.com

Table 1: Relationship between Pt L₃-edge XANES Features and Platinum Properties

XANES Feature Structural/Electronic Information Observation for this compound
Edge Energy Oxidation State Position consistent with Pt(II) standards, clearly lower than Pt(IV) standards.
White Line Intensity Density of unoccupied d-states An intense white line confirms the presence of one full vacancy in the 5d shell, characteristic of a d⁸ configuration.
Pre-edge Features Centrosymmetry (quadrupole transitions) For a centrosymmetric square-planar geometry, pre-edge features are typically absent or very weak.

| Post-edge Shape | Multiple scattering from surrounding ligands | The shape is characteristic of the Pt-CN four-coordinate environment. |

The EXAFS region of the spectrum contains oscillations that result from the backscattering of the ejected photoelectron by neighboring atoms. nih.gov Analysis of these oscillations provides precise information about the local atomic structure, including bond distances, coordination numbers, and the identity of neighboring atoms. researchgate.net

For this compound, EXAFS can be used to probe the environment around both platinum and lithium.

Platinum Environment : By tuning the X-ray energy to the Pt L₃-edge, the EXAFS signal will be dominated by scattering from the atoms directly bonded to platinum. This allows for a precise determination of the Pt-C bond distance within the [Pt(CN)₄]²⁻ anion. The analysis would also confirm that the coordination number of platinum is four, consistent with its square-planar geometry.

Table 2: Expected Structural Parameters from EXAFS for this compound

Absorbing Atom Scattering Pair Expected Bond Distance (Å) Expected Coordination Number
Platinum (Pt) Pt–C ~2.00 4
Platinum (Pt) Pt–N ~3.15 4
Lithium (Li) Li–O (from H₂O) ~1.95 - 2.10 Typically 4-5 researchgate.net
Lithium (Li) Li–N (from CN) Variable Dependent on crystal packing

Note: These are representative values based on typical bond lengths in related structures. Precise values would be determined from experimental EXAFS data.

Electron Paramagnetic Resonance (EPR) Spectroscopy (if applicable to specific oxidation states)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. researchgate.netillinois.edu It is a powerful tool for studying the electronic structure of paramagnetic transition metal complexes. acs.org

The applicability of EPR to this compound depends entirely on the oxidation state of the platinum center. In its stable ground state, the complex contains Pt(II). A Pt(II) ion has a d⁸ electron configuration. In a strong-field, square-planar coordination environment as provided by the four cyanide ligands, these eight d-electrons are paired in the lower-energy d-orbitals (dxy, dyz, dxz, dz²). Consequently, the ground state of the [Pt(CN)₄]²⁻ complex is diamagnetic, meaning it has no unpaired electrons and is therefore EPR silent . iitb.ac.in

EPR spectroscopy would become a relevant and powerful technique under conditions where the oxidation state of platinum is changed to a paramagnetic state:

Oxidation to Pt(III): If the complex is chemically or electrochemically oxidized, a Pt(III) species could be formed. Pt(III) has a d⁷ electron configuration, which is a paramagnetic state with at least one unpaired electron (S=1/2). The resulting EPR spectrum would provide detailed information about the electronic structure of this new species, including its g-tensor and hyperfine coupling constants with ¹⁹⁵Pt (I=1/2, 33.8% abundance).

Paramagnetic Impurities or Defects: EPR could also be used to detect and characterize any trace paramagnetic impurities within the crystal lattice, such as other transition metal ions.

Therefore, while EPR is not applicable for the characterization of the diamagnetic Pt(II) ground state of the title compound, it is an essential tool for studying any potential oxidized derivatives or paramagnetic defects.

Electrochemical Behavior and Redox Mechanisms in Lithium Tetracyanoplatinate Ii Hydrate Systems

Characterization of Redox Potentials and Electron Transfer Processes

To characterize the redox potentials, experimental techniques such as cyclic voltammetry would be necessary. This would involve measuring the current response of an electrode in an electrolyte containing lithium tetracyanoplatinate(II) hydrate (B1144303) as the potential is swept. The resulting voltammogram would ideally show peaks corresponding to the oxidation and reduction of the tetracyanoplatinate(II) complex. The peak potentials would provide information about the formal redox potential of the Pt(II)/Pt(III) or other relevant redox couples. The kinetics of the electron transfer process could be inferred from the separation of the anodic and cathodic peak potentials. However, no such studies specifically detailing the redox potentials for lithium tetracyanoplatinate(II) hydrate have been found.

Investigation of Li-ion Diffusion Pathways and Kinetics within the Solid-State Matrix

The movement of lithium ions through the solid crystal structure is a critical factor in the electrochemical performance of solid-state materials. rsc.org Techniques such as Electrochemical Impedance Spectroscopy (EIS) and the Galvanostatic Intermittent Titration Technique (GITT) are commonly used to determine the Li-ion diffusion coefficient. researchgate.netmdpi.combohrium.com These experimental methods would provide quantitative data on how fast lithium ions can move through the lattice of this compound. Computational methods, such as Density Functional Theory (DFT), are also often employed to model the diffusion pathways and calculate the activation energy barriers for Li-ion hopping between sites in the crystal structure. rsc.org No published reports containing these experimental or computational results for this compound were identified.

Electrochemical Stability in Various Electrolyte Environments (General Mechanistic Studies)

The electrochemical stability window of a material is crucial for its potential application in an electrochemical device. researchgate.netresearchgate.nettudelft.nl This is typically determined by performing linear sweep voltammetry or cyclic voltammetry over a wide potential range in different electrolytes. researchgate.net The study would aim to identify the potentials at which the compound or the electrolyte starts to decompose. The nature of the electrolyte (e.g., solvent, salt concentration) can significantly influence these stability limits. netzsch.comrsc.org Research on the compatibility and stability of this compound with various standard lithium-ion battery electrolytes is absent from the available literature.

In Situ/Operando Electrochemical Spectroscopic Characterization Techniques

In situ and operando techniques are powerful tools for studying the changes in a material as they happen during an electrochemical process. energy.govrsc.orgnih.gov Techniques like in situ X-ray Diffraction (XRD) can reveal changes in the crystal structure during lithium insertion or extraction. In situ Raman or Infrared (IR) spectroscopy can provide information about changes in the vibrational modes of the molecules, indicating alterations in chemical bonding. youtube.comaspbs.com These methods provide real-time insights into the reaction mechanisms. nih.govresearchgate.net A search for studies employing these advanced techniques on this compound yielded no results, indicating that such real-time characterization has likely not been a focus of research for this compound.

Solid State Transformations and Hydration/dehydration Phenomena

Temperature-Induced Dehydration Mechanisms and Associated Structural Changes

The temperature-induced dehydration of metallic salt hydrates typically occurs in one or more steps, corresponding to the sequential loss of water molecules. For a hypothetical dehydration of Li₂[Pt(CN)₄]·5H₂O, one might expect a process where loosely bound (lattice) water is removed at lower temperatures, followed by the removal of water molecules coordinated more strongly to the lithium ions at higher temperatures.

A potential multi-step dehydration mechanism, similar to that observed in other complex hydrates, could be: Li₂[Pt(CN)₄]·5H₂O(s) → Li₂[Pt(CN)₄]·xH₂O(s) + (5-x)H₂O(g) → Li₂Pt(CN)₄ + 5H₂O(g)

Rehydration Processes and Structural Reversibility

The ability of anhydrous Lithium tetracyanoplatinate(II) to rehydrate would depend on the stability of the anhydrous phase and the conditions of re-exposure to moisture. In many inorganic salts, the dehydration process is reversible, especially if the structural changes are not too drastic. rsc.org

Upon exposure to a humid atmosphere, the anhydrous Li₂[Pt(CN)₄] would likely adsorb water molecules onto its surface, followed by the incorporation of water back into the crystal lattice to reform the hydrate (B1144303). The process can be represented as: Li₂Pt(CN)₄ + 5H₂O(g) ⇌ Li₂[Pt(CN)₄]·5H₂O(s)

The reversibility of this process would be indicated by the recovery of the original crystal structure and physical properties, such as color. The kinetics of rehydration would be influenced by factors like ambient humidity and temperature. For some compounds, this process is rapid and occurs at room temperature, while for others, it might be slow or require specific conditions.

Polymorphism and Phase Transition Pathways

Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. It is plausible that Lithium tetracyanoplatinate(II) hydrate or its anhydrous form could exhibit polymorphism. Different polymorphs can arise from variations in the synthesis conditions or be induced by temperature and pressure changes. mdpi.comgoogle.com

Phase transitions between different polymorphic forms can occur during the dehydration or rehydration processes. For example, the anhydrous Li₂[Pt(CN)₄] formed upon heating might adopt a metastable crystal structure that could transform into a more stable polymorph upon further heating or upon aging. The pathway of these phase transitions would be governed by thermodynamic and kinetic factors. The existence of different polymorphs can have a significant impact on the material's properties, including its stability and reactivity. researchgate.netiphy.ac.cn

Influence of Environmental Factors on Hydrate Stability

The stability of this compound is intrinsically linked to environmental factors, primarily temperature and humidity.

Temperature: As discussed, increasing the temperature will provide the energy needed to break the bonds holding the water molecules within the crystal lattice, leading to dehydration. kohan.com.tw The specific temperatures at which dehydration occurs are characteristic of the compound's thermal stability.

Humidity: The partial pressure of water vapor in the surrounding environment is a critical factor. In a very dry atmosphere (low relative humidity), the hydrate may spontaneously lose water even at room temperature to reach equilibrium. Conversely, in a highly humid environment, the anhydrous form would readily absorb water to form the hydrate. researchgate.netresearchgate.net The stability of a specific hydrate phase (e.g., pentahydrate vs. a lower hydrate) is therefore dependent on the ambient relative humidity.

The interplay between temperature and humidity dictates the stable form of the compound, a relationship that can be mapped onto a phase diagram.

Mechanistic Studies of Lattice Relaxation and Structural Rearrangements during Transitions

During dehydration and rehydration, the crystal lattice of Lithium tetracyanoplatinate(II) undergoes significant relaxation and rearrangement. The loss or gain of water molecules necessitates changes in the coordination environment of the Li⁺ ions and the packing of the [Pt(CN)₄]²⁻ anions. researchgate.netresearchgate.net

These structural rearrangements involve:

Changes in Li⁺ Coordination: In the hydrated form, Li⁺ ions are likely coordinated by a combination of water molecules and nitrogen atoms from the cyanide ligands. researchgate.net Upon dehydration, the Li⁺ ions would have to satisfy their coordination requirements by forming more bonds with the cyanide ligands, leading to a more condensed and rearranged structure.

Rearrangement of [Pt(CN)₄]²⁻ Anions: The large, planar [Pt(CN)₄]²⁻ anions would shift their positions and orientations to accommodate the removal of water molecules and the new coordination geometry around the lithium ions. This could involve changes in the Pt-Pt distances if the structure involves columnar stacking of these anions, which is common for tetracyanoplatinate complexes.

Studying these mechanistic details would require advanced analytical techniques such as in-situ X-ray diffraction or solid-state NMR spectroscopy, which can probe the structural changes as they occur in response to temperature or humidity variations. mdpi.com

Coordination Chemistry Aspects of Lithium Tetracyanoplatinate Ii Hydrate

Ligand Field Theory and Electronic Structure of the [Pt(CN)₄]²⁻ Anion

The electronic properties of the [Pt(CN)₄]²⁻ anion can be effectively described using Ligand Field Theory (LFT). Platinum(II) has a d⁸ electron configuration. In the square planar geometry of the [Pt(CN)₄]²⁻ complex, the d-orbitals of the central platinum atom are split into four distinct energy levels. The cyanide ion (CN⁻) is a strong-field ligand, positioned high in the spectrochemical series, leading to a large splitting of the d-orbital energies.

The d-orbital splitting diagram for a square planar d⁸ complex like [Pt(CN)₄]²⁻ is as follows: the d(x²-y²) orbital is the highest in energy due to direct overlap with the ligand orbitals along the x and y axes. The d(xy) orbital lies next in energy, followed by the d(z²) orbital, and finally the degenerate d(xz) and d(yz) orbitals are the lowest in energy. The eight d-electrons of Pt(II) fill these orbitals, resulting in a low-spin configuration with all electrons paired in the four lowest energy d-orbitals (d(xz), d(yz), d(z²), and d(xy)).

The Ligand Field Stabilization Energy (LFSE) for a square planar d⁸ complex can be calculated based on this splitting pattern. The significant energy gap between the filled d(xy) and the empty d(x²-y²) orbitals contributes to the high stability of the [Pt(CN)₄]²⁻ anion.

Table 1: Electronic Properties of the [Pt(CN)₄]²⁻ Anion
PropertyDescription
Central Metal IonPlatinum(II)
Electron Configurationd⁸
GeometrySquare Planar
Ligand TypeCyanide (CN⁻), Strong-field
Spin StateLow-spin
d-orbital Occupancy(d(xz))²(d(yz))²(d(z²))²(d(xy))²(d(x²-y²))⁰
Magnetic PropertiesDiamagnetic

Role of Cyanide Ligands in Modulating Electronic and Structural Properties

The cyanide ligand plays a crucial role in defining the electronic and structural characteristics of the [Pt(CN)₄]²⁻ anion. As a potent σ-donor and a good π-acceptor, the cyanide ion forms strong covalent bonds with the platinum(II) center. The strong σ-donation from the carbon atom of the cyanide to the empty d-orbitals of the platinum atom is a primary factor in the large ligand field splitting.

Furthermore, the π-acceptor capability of the cyanide ligand, arising from the empty π* orbitals on the C≡N bond, allows for back-donation of electron density from the filled d-orbitals of the platinum atom. This π-backbonding strengthens the Pt-C bond and influences the C≡N bond order. This robust bonding contributes to the high thermal and chemical stability of the tetracyanoplatinate(II) complex. The strong ligand field exerted by the cyanide ligands is also responsible for the characteristic spectroscopic features of the complex, including its absorption and emission properties.

Influence of Lithium Cations on Coordination Environment and Overall Crystal Packing

Supramolecular Interactions: Hydrogen Bonding and Potential Metal-Metal Interactions

Supramolecular interactions are key to the structural integrity of lithium tetracyanoplatinate(II) hydrate (B1144303). An extensive network of hydrogen bonds is anticipated, involving the coordinated water molecules, the nitrogen atoms of the cyanide ligands, and potentially non-coordinated water molecules within the lattice. jcu.edu.au The water molecules can act as hydrogen bond donors to the nitrogen atoms of the cyanide groups and as acceptors from other water molecules. nih.gov This hydrogen-bonding network contributes significantly to the stability of the crystal structure. nih.gov

In many tetracyanoplatinate salts, the square planar anions stack in a columnar fashion, which can lead to metal-metal interactions if the Pt-Pt distance is short enough (approaching the sum of the van der Waals radii). The presence and strength of these interactions are highly dependent on the nature of the cation and the crystal packing it induces. While direct evidence for the Pt-Pt distance in lithium tetracyanoplatinate(II) hydrate is lacking, the possibility of weak Pt-Pt interactions influencing the electronic and optical properties of the material cannot be discounted.

Principles for Designing and Synthesizing Related Coordination Polymers and Networks

The [Pt(CN)₄]²⁻ anion is an excellent building block for the design and synthesis of coordination polymers and networks. The terminal nitrogen atoms of the cyanide ligands can coordinate to other metal centers, acting as linkers to form extended structures.

Several key principles guide the synthesis of such materials:

Choice of Metal Cation: The size, charge, and coordination preference of the counter-cation (in this case, Li⁺ or other metal ions) will direct the dimensionality and topology of the resulting network.

Ancillary Ligands: The introduction of other ligands can be used to control the coordination environment of the linking metal centers and influence the final structure.

Solvent System: The choice of solvent can affect the solubility of the reactants and influence the crystallization process, sometimes becoming incorporated into the final structure.

Reaction Conditions: Temperature, pressure, and reaction time can all play a role in determining the kinetic or thermodynamic product.

By systematically varying these factors, it is possible to construct a wide range of coordination polymers with diverse structures, from one-dimensional chains to two-dimensional layers and three-dimensional frameworks. These materials often exhibit interesting properties, such as luminescence, porosity, and catalytic activity, stemming from the combination of the tetracyanoplatinate building block and the chosen linking metal ions. The synthesis of these polymers is typically achieved through solution-based methods, such as slow evaporation or hydrothermal techniques, which allow for the controlled growth of crystalline materials.

Advanced Characterization Methodologies for Lithium Tetracyanoplatinate Ii Hydrate

In Situ/Operando Spectroscopic Techniques for Dynamic Processes

In situ and operando spectroscopic techniques are indispensable for observing the dynamic changes in Lithium Tetracyanoplatinate(II) Hydrate (B1144303) under non-ambient conditions, such as varying temperature, pressure, or electrochemical potential. These methods allow for the real-time monitoring of structural transformations, reaction kinetics, and changes in the electronic state of the platinum center.

Raman Spectroscopy is a powerful tool for probing vibrational modes within the crystal lattice. In situ high-pressure Raman studies on analogous tetracyanoplatinate salts have revealed significant shifts in the vibrational frequencies of the C≡N stretching and Pt-C bending modes. aps.org These shifts provide valuable information on the compressibility of the chemical bonds and can indicate pressure-induced phase transitions. researchgate.net For instance, studies on similar metal cyanide complexes have shown that the pressure dependence of certain Raman modes can be quite large, indicating significant changes in the crystal structure under compression. aps.org

X-ray Absorption Spectroscopy (XAS) , performed under operando conditions, offers element-specific insights into the electronic structure and local coordination environment of the platinum atoms. acs.orgnih.gov By monitoring changes in the X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) regions of the spectrum during a chemical or electrochemical process, one can track variations in the oxidation state of platinum and changes in the Pt-C and Pt-N bond distances. acs.orgnih.govwikipedia.org

The following table summarizes representative data that could be obtained from in situ Raman spectroscopy of a tetracyanoplatinate complex under varying pressure, illustrating the expected shifts in vibrational modes.

Raman ModeFrequency at Ambient Pressure (cm⁻¹)Pressure Dependence (cm⁻¹/GPa)
C≡N Stretch~2150Positive Shift
Pt-C Bend~520Positive Shift
Lattice Modes< 200Significant Positive Shifts

Note: The data presented is illustrative and based on studies of analogous metal-cyanide complexes. aps.org

Electron Microscopy (e.g., TEM, SEM) for Microstructural and Morphological Analysis

Electron microscopy techniques are fundamental for visualizing the microstructure and morphology of Lithium Tetracyanoplatinate(II) Hydrate from the micrometer to the near-atomic scale.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of the compound. SEM analysis is crucial for determining the crystal habit, particle size distribution, and the presence of any surface defects or agglomeration. For example, studies on related hydrated metal salts have used SEM to characterize the evolution of crystal morphology, such as needle-like, sheet-like, or rose-like structures, depending on the synthesis conditions. researchgate.netmdpi.com

Transmission Electron Microscopy (TEM) offers even higher resolution, enabling the visualization of the internal structure of the crystals, including lattice fringes, dislocations, and other defects. High-resolution TEM (HRTEM) can provide atomic-scale images of the crystal lattice. Furthermore, quantitative analysis of TEM images allows for the precise determination of nanoparticle size distributions in synthesized materials. acs.orgresearchgate.net For instance, in the study of platinum nanocrystals, TEM has been used to track the evolution of particle size and shape during synthesis. acs.orgresearchgate.netmdpi.com

Below is a data table showcasing the type of information that can be extracted from TEM analysis for particle size distribution of platinum-containing nanocrystals.

ParameterValue
Mean Particle Size (nm)15.2
Standard Deviation (nm)3.1
Particle ShapeQuasi-spherical
CrystallinityCrystalline

Note: This data is representative of what can be obtained from TEM analysis of nanocrystalline materials and is based on findings for platinum nanoparticles. researchgate.netmdpi.com

Atomic Force Microscopy (AFM) for Surface Structure and Interactions

Atomic Force Microscopy (AFM) is a powerful scanning probe technique for characterizing the surface of this compound at the nanoscale. It provides three-dimensional topographical images with very high resolution, allowing for the measurement of surface roughness and the identification of atomic-scale features. oxinst.com

AFM is particularly useful for analyzing thin films or single crystals of the material. It can be used to assess the quality of deposited films, measure step heights corresponding to molecular layers, and visualize the arrangement of molecules on the surface. youtube.com The quantitative analysis of AFM images yields important parameters such as the root-mean-square (RMS) roughness and the average roughness (Ra), which are critical for applications where surface smoothness is important. researchgate.netresearchgate.net

The following table provides an example of surface roughness data that can be obtained from AFM analysis of a thin film.

Roughness ParameterValue (nm)
Root-Mean-Square (RMS) Roughness (Rq)0.45
Average Roughness (Ra)0.35
Maximum Peak Height (Rp)2.1
Maximum Valley Depth (Rv)1.9

Note: The data is illustrative of typical AFM measurements on thin films. oxinst.comresearchgate.net

Synchrotron-Based Techniques for High-Resolution Structural, Electronic, and Spectroscopic Probes

Synchrotron radiation sources provide extremely bright and highly collimated X-ray beams, enabling a suite of powerful characterization techniques for obtaining high-resolution structural and electronic information about this compound.

Synchrotron X-ray Diffraction (XRD) offers significantly higher resolution and faster data acquisition times compared to conventional laboratory XRD. This allows for the precise determination of crystal structures, including accurate lattice parameters and bond lengths. researchgate.net High-pressure synchrotron XRD studies on related materials have been instrumental in identifying and characterizing pressure-induced phase transitions. researchgate.net For instance, the crystal structure of Potassium Tetracyanoplatinate(II) monohydrate, a related compound, has been determined with high precision using X-ray diffraction. researchgate.net

Synchrotron-based X-ray Absorption Spectroscopy (XAS) , including XANES and EXAFS, provides detailed information about the local atomic and electronic structure. nih.gov The high photon flux of synchrotron sources allows for the study of dilute samples and the detection of subtle changes in the coordination environment of the platinum atoms. EXAFS analysis can yield precise bond distances and coordination numbers for the first few coordination shells around the platinum center. nih.gov

Below is a table with crystal structure data for Potassium Tetracyanoplatinate(II) monohydrate, obtained from X-ray diffraction, which serves as a valuable reference for the expected structural parameters of the analogous lithium salt.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
K₂[Pt(CN)₄]·H₂OOrthorhombicPnna7.15799.779113.224690

Data for Potassium Tetracyanoplatinate(II) monohydrate. researchgate.net

The following table presents typical bond distances for platinum-cyanide complexes as determined by EXAFS.

BondBond Distance (Å)
Pt-C~2.00
C≡N~1.15
Pt...Pt (in stacked structures)Variable

Note: These are typical bond distances for tetracyanoplatinate complexes. nih.gov

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Insights for Lithium Tetracyanoplatinate(II) Hydrate (B1144303)

Currently, the academic contributions specifically focused on Lithium tetracyanoplatinate(II) hydrate are exceptionally limited. The primary available information is descriptive rather than investigative.

Key Available Data:

Chemical Formula: Li₂[Pt(CN)₄]·xH₂O (often cited as a pentahydrate, x≈5). drugfuture.comscribd.com

Appearance: Described as greenish-yellow crystals. drugfuture.com

Solubility: Slightly soluble in water. drugfuture.comscribd.comabconline.de

Application: A singular application in X-ray photography is noted, though without detailed explanation of the mechanism or advantages. drugfuture.comscribd.comabconline.de

Oxidation Studies: Early 20th-century chemical literature briefly mentions the oxidation of lithium platinocyanide with hydrogen peroxide, resulting in a complex salt, 2Li₂Pt(CN)₄·LiPt(CN)₄. archive.orgatomistry.com This suggests a potential for interesting redox chemistry.

These points represent the bulk of the specific information available for this compound, highlighting a lack of comprehensive academic studies.

Identification of Unresolved Challenges and Open Research Questions

The absence of dedicated research means that fundamental questions about this compound remain unanswered. These unresolved challenges offer a clear roadmap for future studies.

Precise Hydration State: The exact number of water molecules (x) in the hydrated crystal structure and the conditions under which different hydration states exist are not definitively established.

Crystal Structure: There is no published single-crystal X-ray diffraction data for this compound. A detailed structural analysis is a critical missing piece of information.

Spectroscopic Characterization: Comprehensive spectroscopic data (e.g., Infrared, Raman, NMR, UV-Vis) is not available in the public domain. Such data is essential for understanding the bonding environment of the cyanoplatinate anion and its interaction with the lithium cations and water molecules.

Thermal Stability: The decomposition pathway and thermal stability of the hydrated and anhydrous forms of the compound have not been investigated.

Electrochemical Properties: Given the presence of lithium, a key element in battery technology, the electrochemical properties of this compound, such as ionic conductivity and electrochemical stability window, are completely unknown.

Exploration of Emerging Methodologies for Comprehensive Investigation

Modern analytical techniques could rapidly advance the understanding of this compound. Future investigations could employ a suite of emerging and established methodologies.

Advanced Diffraction Techniques: In-situ synchrotron X-ray and neutron diffraction could be used to study the crystal structure as a function of temperature and hydration level, providing insights into structural transformations.

Chromatographic and Mass Spectrometry Methods: Techniques like Ion Chromatography (IC) coupled with Mass Spectrometry (IC-MS) could be used to study the compound's stability in solution and identify any decomposition products. scribd.com

Solid-State NMR Spectroscopy: This technique would be invaluable for probing the local environments of the lithium, carbon, and nitrogen nuclei, providing data that is complementary to diffraction methods.

First-Principles Calculations: Density Functional Theory (DFT) calculations could be employed to predict the crystal structure, vibrational frequencies, and electronic properties of the compound, offering a theoretical framework to guide experimental work.

Synergies between Theoretical Predictions and Experimental Verification for Rational Design

The most effective path forward for understanding this compound lies in a synergistic approach combining theoretical modeling and experimental work. This is a powerful paradigm in modern materials science. archive.org

Predict and Synthesize: Theoretical calculations can predict the most stable crystal structures and electronic band structures. This can guide the synthesis and crystallization processes.

Characterize and Refine: Experimental characterization using the methodologies described in 10.3 can then be used to validate and refine the theoretical models. For instance, experimental vibrational spectra can be compared against DFT-calculated spectra to confirm structural models.

Design for Functionality: Once a fundamental understanding of the structure-property relationships is established, a rational design approach can be taken. For example, if theoretical studies predict interesting electronic or optical properties, experiments can be designed to test these predictions. If the compound shows potential as an ionic conductor, theoretical modeling could explore how doping or substitution might enhance this property, guiding the synthesis of new, related materials.

Q & A

Q. What are the standard synthesis and purification protocols for lithium tetracyanoplatinate(II) hydrate?

Methodological Answer:

  • Synthesis : this compound is typically prepared via metathesis reactions. For example, reacting potassium tetracyanoplatinate(II) with lithium salts (e.g., LiCl) in aqueous media. The product is isolated by slow evaporation or recrystallization .
  • Purification : Due to hygroscopicity, drying under vacuum at moderate temperatures (40–60°C) is recommended. Solubility in hot water (~50°C) allows for recrystallization to remove impurities .
  • Handling : Use inert atmospheres (argon/glovebox) to prevent hydration/degradation.

Q. How is the compound characterized structurally and spectroscopically?

Methodological Answer:

  • X-ray Diffraction (XRD) : Resolve crystal structures by growing single crystals via slow evaporation. Example: Krogmann’s salt analogs (e.g., K₂[Pt(CN)₄]Br₀.₃₂·2.6H₂O) show planar Pt-CN-Pt bridging networks .

  • Infrared (IR) Spectroscopy : Key peaks include:

    Vibrational ModeWavenumber (cm⁻¹)Assignment
    Terminal Pt–CN~2150PtII–CN stretch
    Bridging Pt–CN–Pt~2201Cyanide bridge
  • X-ray Photoelectron Spectroscopy (XPS) : Pt 4f₇/₂ binding energy shifts from 73.9 eV (free ion) to 73.5 eV in coordination complexes, indicating PtII–N bonding .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • Storage : Keep in airtight containers with desiccants. Avoid contact with moisture or acids (risk of HCN release) .
  • Protection : Use nitrile gloves, lab coats, and fume hoods. For spills, neutralize with 10% NaHCO₃ solution and collect residues in sealed containers .
  • Emergency Measures : In case of inhalation, administer 100% oxygen; for skin contact, rinse with water for 15 minutes .

Q. What structural features dictate its reactivity in coordination chemistry?

Methodological Answer:

  • Geometry : The [Pt(CN)₄]²⁻ anion adopts a square-planar geometry, enabling axial ligand substitution or bridging interactions. Example: Ln³+ ions form 2D layers via trans-bridging with Pt(CN)₄²⁻ .
  • Solvent Effects : Polar solvents stabilize the anion via hydrogen bonding, while crown ethers (e.g., 18-crown-6) enhance solubility in organic solvents by sequestering counterions .

Advanced Research Questions

Q. How do relativistic effects influence computational modeling of this compound?

Methodological Answer:

  • Theoretical Framework : Use Density Functional Theory (DFT) with relativistic corrections (e.g., ZORA Hamiltonian or pseudopotentials) to account for Pt’s heavy-atom effects. Benchmark against experimental Pt–C bond lengths (1.95–2.00 Å) .
  • Validation : Compare computed vibrational spectra (IR/Raman) with experimental data. Discrepancies >5 cm⁻¹ suggest inadequate treatment of electron correlation or solvation effects .

Q. How can contradictions between experimental and computational bond-length data be resolved?

Methodological Answer:

  • Error Sources : Common issues include:
    • Solvent Omission : Implicit solvent models (e.g., COSMO) improve accuracy for aqueous systems.
    • Thermal Motion : XRD-derived bond lengths may overestimate due to thermal vibrations; use low-temperature crystallography.
    • Relativistic Approximations : Switch from scalar to spin-orbit coupling DFT for Pt .

Q. What advanced spectroscopic techniques elucidate its photophysical properties?

Methodological Answer:

  • Photoluminescence Studies : Excitation at 300–350 nm (UV) reveals emission bands at 450–500 nm (blue-green), attributed to ligand-to-metal charge transfer (LMCT) in Ln³+–Pt(CN)₄²⁻ systems .
  • Time-Resolved Spectroscopy : Monitor decay kinetics (µs–ms timescales) to distinguish radiative (Pt-centered) vs. non-radiative (solvent quenching) pathways .

Q. What role does this compound play in designing conductive or photoresponsive materials?

Methodological Answer:

  • Conductive Salts : Mixed-valent derivatives (e.g., K₂[Pt(CN)₄]Br₀.₃₂·2.6H₂O) exhibit quasi-1D metallic conductivity (σ ~ 10³ S/cm) due to Pt–Pt interactions .
  • Sensor Applications : Functionalize with redox-active metals (e.g., Fe²⁺) for ammonia vapor detection via colorimetric shifts (e.g., Zn[Pt(CN)₄]) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.